Regioisomeric Specificity: [4,5-h] Fusion Defines the A₂A Antagonist Pharmacophore
All potent A₂A antagonist examples in US 11,046,714 B2 that incorporate the 2,2‑difluoro‑dioxolo‑triazolo‑quinazoline scaffold exclusively use the [4,5‑h] regioisomeric core. Representative final compounds derived from this core—such as Example 24 (Ki = 1.40 nM), Example 49 (Ki = 1.60 nM), Example 78 (Ki = 1.40 nM), Example 112 (Ki = 2.0 nM), and Example 114 (Ki = 1.40 nM)—consistently achieve low‑nanomolar binding affinity at the human A₂A receptor in competition binding assays [1][2]. In contrast, the non‑fluorinated [4,5‑g] regioisomer (CAS 20197‑55‑1) is not represented in the A₂A patent SAR and is instead cited primarily for insecticidal and antimicrobial screening [3]. The fluorinated [4,5‑g] isomer (same molecular formula C₉H₂Cl₂F₂N₂O₂, same MW 279.02) carries identical elemental composition but a distinct ring‑fusion geometry that has not been validated in the A₂A pharmacophore context . Because the triazole annulation step required to elaborate the core to the final A₂A antagonist proceeds from the [4,5‑h] dichloro intermediate, selection of the [4,5‑g] isomer would yield a structurally divergent final compound.
| Evidence Dimension | Regioisomeric topology compatibility with A₂A pharmacophore SAR |
|---|---|
| Target Compound Data | [4,5-h] regioisomer: final compounds derived from this core achieve Ki 1.40–2.10 nM at human A₂A receptor (n = 6 representative examples) |
| Comparator Or Baseline | 6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline (CAS 20197-55-1): no A₂A data reported; explored for insecticidal activity. 6,8-Dichloro-2,2-difluoro-[1,3]dioxolo[4,5-g]quinazoline: no A₂A SAR reported |
| Quantified Difference | Only the [4,5-h] regioisomer maps onto the A₂A antagonist pharmacophore validated with Ki 1.40–2.10 nM binding data |
| Conditions | Human A₂A adenosine receptor competition binding assay; patent US 11,046,714 B2 |
Why This Matters
Procurement of the [4,5‑h] regioisomer is mandatory for programs targeting the Merck A₂A antagonist chemotype; the [4,5‑g] regioisomer, despite identical or similar molecular formula and commercial availability, leads to a structurally divergent final compound.
- [1] Merck Sharp & Dohme Corp. US Patent 11,046,714 B2. 2,2-Difluorodioxolo A2A receptor antagonists. Examples 24, 49, 78, 112, 114. Issued June 29, 2021. View Source
- [2] BindingDB. Affinity data for 2,2-difluoro[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine derivatives. Entries BDBM508552 (Ki 1.40 nM), BDBM508596 (Ki 1.60 nM), BDBM508636 (Ki 1.40 nM), BDBM508676 (Ki 2.0 nM), BDBM508678 (Ki 1.40 nM). View Source
- [3] Wu, J., Bai, S., & Yue, M. (2014). Synthesis and insecticidal activity of 6,8-dichloro-quinazoline derivatives containing a sulfide substructure. Chemical Papers, 68(7), 969–975. View Source
